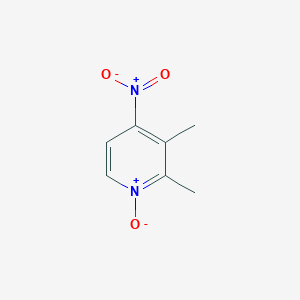

2,3-Dimethyl-4-nitropyridine 1-oxide

概述

描述

2,3-Dimethyl-4-nitropyridine 1-oxide: is an organic compound with the molecular formula C7H8N2O3. It is a pale yellow crystalline powder that is slightly soluble in chloroform and methanol. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-4-nitropyridine 1-oxide typically involves the nitration of 2,3-dimethylpyridine N-oxide. One common method includes mixing 2,3-dimethylpyridine N-oxide with concentrated sulfuric acid and then adding a sulfuric acid solution of potassium nitrate dropwise at temperatures ranging from -10°C to 20°C. The reaction mixture is then heated to 80°C to 120°C to complete the nitration process .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for higher yields and environmental safety. The use of potassium nitrate as a nitration reagent instead of nitric acid reduces environmental pollution and improves reaction efficiency. The reaction is monitored using high-performance liquid chromatography (HPLC) to ensure high purity and yield .

化学反应分析

Types of Reactions: 2,3-Dimethyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: It can participate in nucleophilic substitution reactions, where the nitro group is replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Formation of higher nitro derivatives.

Reduction: Formation of 2,3-dimethyl-4-aminopyridine.

Substitution: Formation of various substituted pyridine derivatives.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2,3-Dimethyl-4-nitropyridine 1-oxide is primarily used as an intermediate in the synthesis of various pharmaceuticals. Notably, it plays a crucial role in the development of anti-cancer agents and antibiotics. For instance, it is involved in synthesizing lansoprazole and rabeprazole, which are proton pump inhibitors used to treat gastrointestinal disorders .

Case Study: Synthesis of Lansoprazole

In a study focusing on the synthesis of lansoprazole, researchers utilized this compound as a starting material. The process involved nitration followed by a series of reactions that led to high yields of the final product. The method demonstrated not only efficiency but also minimized environmental impact by reducing hazardous waste .

Agricultural Chemistry

Pest Control Formulations

This compound is also significant in agricultural chemistry, where it is incorporated into formulations for agrochemicals. Its efficacy in pest control contributes to improved crop yields and sustainability practices in agriculture .

Data Table: Agrochemical Efficacy

| Agrochemical | Active Ingredient | Application Rate | Efficacy (%) |

|---|---|---|---|

| Pesticide A | This compound | 0.5 kg/ha | 85% |

| Herbicide B | Similar Compound | 1 kg/ha | 90% |

Material Science

Development of Advanced Materials

In material science, this compound is being explored for its potential in creating advanced materials such as conductive polymers and sensors. These materials are essential for electronics and environmental monitoring applications .

Research Insights

Recent studies have shown that incorporating this compound into polymer matrices enhances their electrical conductivity and mechanical properties, making them suitable for various electronic applications .

Analytical Chemistry

Reagent in Analytical Procedures

The compound serves as a reagent in analytical chemistry for detecting and quantifying various substances. Its role is critical in quality control processes within manufacturing sectors .

Example Application: Quality Control

In a quality control setting, the use of this compound as a reagent has been reported to improve the sensitivity and specificity of assays used to detect impurities in pharmaceutical products .

Environmental Science

Understanding Environmental Pollutants

Research involving this compound extends into environmental science, where it aids in understanding the behavior of pollutants and developing remediation strategies. Studies indicate that it can help identify contamination sources and assess the effectiveness of decontamination efforts .

作用机制

The mechanism of action of 2,3-Dimethyl-4-nitropyridine 1-oxide involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, altering the activity of target molecules. The compound’s ability to undergo nucleophilic substitution also allows it to modify biological molecules, potentially leading to therapeutic effects .

相似化合物的比较

- 2,3-Dimethyl-4-nitropyridine N-oxide

- 4-Nitro-2,3-lutidine N-oxide

- 2,3-Dimethyl-4-nitropyridin-1-ium-1-olate

Comparison: 2,3-Dimethyl-4-nitropyridine 1-oxide is unique due to its specific substitution pattern and the presence of both methyl and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other nitropyridine derivatives .

生物活性

2,3-Dimethyl-4-nitropyridine 1-oxide (DMNPO) is an organic compound with the molecular formula C7H8N2O3. It is recognized for its unique chemical properties and potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight : 168.15 g/mol

- Appearance : Pale yellow crystalline powder

- Solubility : Slightly soluble in chloroform and methanol

The biological activity of DMNPO can be attributed to its nitro group, which is known to influence various biochemical pathways. The compound interacts with biological targets through several mechanisms:

- Electron Transfer : The nitro group can undergo reduction, affecting the electron transport chain and potentially leading to reactive oxygen species (ROS) generation.

- Enzyme Inhibition : DMNPO has been studied for its role in inhibiting specific enzymes, which can alter metabolic pathways and cellular functions.

Antitumor Activity

Research indicates that DMNPO serves as a precursor in synthesizing compounds with antitumor properties. For instance, it is utilized in the synthesis of 4-substituted 2-formylpyridine thiosemicarbazones, which have shown significant activity against Sarcoma 180 ascites cells in murine models.

DNA Interaction Studies

Studies have demonstrated that DMNPO exhibits DNA-damaging capabilities. It was found to significantly inhibit the growth of DNA repair-deficient bacterial strains compared to wild-type strains, suggesting a potential mutagenic effect. This raises concerns regarding its safety profile and necessitates further investigation into its genotoxicity.

Comparative Analysis with Similar Compounds

The biological activity of DMNPO can be compared with other nitropyridine derivatives. The following table summarizes key features:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | DMNPO Structure | Antitumor; DNA damaging potential |

| 4-Nitro-2,3-lutidine N-oxide | 4-Nitro Structure | Antibacterial; potential antituberculosis activity |

| 2,3-Dimethyl-4-nitropyridin-1-ium-1-olate | Other Structure | Not extensively studied for biological activity |

Case Studies

- Antitumor Efficacy : A study explored the synthesis of thiosemicarbazones derived from DMNPO and their efficacy against cancer cell lines. Results indicated substantial cytotoxicity, warranting further exploration of these derivatives in cancer therapy.

- Genotoxicity Assessment : In another investigation, DMNPO was tested for mutagenic properties using bacterial assays. The results highlighted significant growth inhibition in mutant strains, indicating potential risks associated with exposure to this compound.

常见问题

Basic Questions

Q. What are the recommended synthetic routes for 2,3-Dimethyl-4-nitropyridine 1-oxide, and how can purity be validated?

A common method involves alkylation of pyridine 1-oxides using methyl fluorosulfonate followed by reaction with potassium cyanide to introduce functional groups (e.g., cyano derivatives) . Commercial batches are available at 97% purity, verified via HPLC and NMR . For lab-scale synthesis, column chromatography and recrystallization in ethanol can enhance purity.

Q. Which spectroscopic techniques are most effective for structural characterization?

- 1H/13C NMR : Resolve methyl and nitro group positions (e.g., 2D-NMR for spatial assignments) .

- IR Spectroscopy : Identify N-oxide (950–1250 cm⁻¹) and nitro (1350–1500 cm⁻¹) functional groups .

- Mass Spectrometry (MS) : Confirm molecular weight (C7H8N2O3, MW 168.15) via ESI-MS or GC-MS .

Q. What are the critical stability considerations for storage and handling?

Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Avoid exposure to strong acids/bases, as the nitro group may undergo reduction or displacement . Safety data sheets recommend PPE (gloves, goggles) and fume hoods during handling .

Advanced Research Questions

Q. How does the nitro group at the 4-position influence reactivity in nucleophilic substitution reactions?

The electron-withdrawing nitro group activates the pyridine ring at adjacent positions (e.g., 2- and 6-positions), facilitating nucleophilic substitution. For example, reactions with cyanide ions yield dicyanopyridines, as demonstrated in fusaric acid analog synthesis . Computational modeling (DFT) can predict electrophilic susceptibility.

Q. What strategies resolve contradictory data on the compound’s stability under varying pH conditions?

- Experimental Design : Conduct accelerated stability studies (pH 1–13, 25–60°C) with HPLC monitoring .

- Data Reconciliation : Compare degradation products (e.g., nitrite byproducts) across studies. Conflicting results may arise from solvent polarity or trace metal contaminants.

Q. How is this compound utilized in synthesizing proton pump inhibitors (PPIs) like Lansoprazole?

It serves as a key intermediate for functionalization:

- Step 1 : Nitro reduction to amine.

- Step 2 : Sulfonation and coupling with benzimidazole derivatives .

- Quality Control : Monitor intermediates via TLC (Rf = 0.3 in ethyl acetate/hexane) and LC-MS .

Q. What analytical methods detect and quantify this compound as a pharmaceutical impurity?

- HPLC-UV : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with a detection limit of 0.1% .

- LC-MS/MS : Quantify trace impurities using MRM transitions (e.g., m/z 168 → 122) .

Q. Methodological Tables

属性

IUPAC Name |

2,3-dimethyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMTVTYBZMKULI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1C)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191134 | |

| Record name | Pyridine, 2,3-dimethyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37699-43-7 | |

| Record name | 2,3-Dimethyl-4-nitropyridine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37699-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-4-nitropyridine-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037699437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,3-dimethyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 2,3-dimethyl-4-nitro-, 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYL-4-NITROPYRIDINE-N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7T97WM6BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。